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Introduction
Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC) is a highly sensitive fluorogenic substrate

utilized in cell-based assays to detect the activity of specific proteases. This dipeptide is

primarily cleaved by Dipeptidyl Peptidase IV (DPP-IV), also known as CD26, a transmembrane

glycoprotein expressed on the surface of various cell types, including T-lymphocytes,

endothelial cells, and epithelial cells.[1][2] Additionally, Gly-Pro-AMC can be used to measure

the activity of Fibroblast Activation Protein (FAP), a serine protease with structural homology to

DPP-IV, which is often overexpressed in the stroma of epithelial cancers and sites of tissue

remodeling.[3][4]

The assay principle relies on the enzymatic cleavage of the bond between the proline and the

AMC moiety. In its intact form, Gly-Pro-AMC is non-fluorescent. However, upon cleavage, the

highly fluorescent 7-Amino-4-methylcoumarin (AMC) is released. The resulting fluorescence

can be measured kinetically, with an excitation wavelength of approximately 350-380 nm and

an emission wavelength of 450-465 nm.[5][6] This method offers a simple, rapid, and sensitive

tool for high-throughput screening of enzyme inhibitors and for studying enzyme activity directly

in living cells or cell lysates.[2] Applications of this assay are widespread in drug discovery,

particularly for the development of inhibitors for DPP-IV in the context of type 2 diabetes and

for FAP in cancer therapy.[2][4]
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Data Presentation
Table 1: Quantitative Analysis of DPP-IV Activity and
Inhibition in Caco-2 Cells

Parameter Value Cell Line
Substrate
Concentration

Reference

IC50 of

Sitagliptin
0.6 µM

2-day Caco-2

cells

50 µM Gly-Pro-

AMC
[1]

IC50 of

Sitagliptin
0.4 µM

4-day Caco-2

cells

50 µM Gly-Pro-

AMC
[1]

IC50 of

Sitagliptin
0.65 µM

6-day Caco-2

cells

50 µM Gly-Pro-

AMC
[1]

Table 2: Quantitative Analysis of FAP Activity
Parameter Value

Enzyme
Source

Substrate Reference

Specific Activity
>1800 pmol/min/

µg

Recombinant

Human FAP
Z-Gly-Pro-AMC [3]

IC50 of natGa-

SB02055
0.41 ± 0.06 nM

Recombinant

Human FAP

Suc-Gly-Pro-

AMC
[7]

IC50 of natGa-

SB04028
13.9 ± 1.29 nM

Recombinant

Human FAP

Suc-Gly-Pro-

AMC
[7]

Experimental Protocols
Protocol 1: In Situ Measurement of DPP-IV Activity in
Caco-2 Cells
This protocol describes the measurement of DPP-IV activity directly in live Caco-2 cells

cultured in a 96-well plate.

Materials:
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Caco-2 cells

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum

(FBS) and 1% Penicillin-Streptomycin

Phosphate Buffered Saline (PBS), Ca++/Mg++ free

Gly-Pro-AMC substrate (stock solution in DMSO)

DPP-IV inhibitor (e.g., Sitagliptin) for control experiments

96-well black, clear-bottom tissue culture plates

Fluorescence microplate reader

Procedure:

Cell Seeding: Seed Caco-2 cells in a 96-well black, clear-bottom plate at a density of 5 x

10^4 cells/well. Culture for 2, 4, or 6 days to achieve the desired level of differentiation and

DPP-IV expression.[1]

Cell Washing: On the day of the assay, gently wash the cells once with 100 µL of PBS

(Ca++/Mg++ free).[1]

Inhibitor Pre-incubation (for inhibitor screening): If screening for inhibitors, add the test

compounds or a known inhibitor like Sitagliptin (at desired concentrations) to the wells and

incubate for a specified time (e.g., 30 minutes) at 37°C.[5]

Substrate Addition: Prepare a working solution of Gly-Pro-AMC in PBS. A final concentration

of 50 µM is recommended for Caco-2 cells.[1] Add 100 µL of the Gly-Pro-AMC solution to

each well.

Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader

pre-heated to 37°C. Measure the fluorescence intensity kinetically over a period of 10-30

minutes, with readings taken every 1-2 minutes. Use an excitation wavelength of 350-360

nm and an emission wavelength of 450-465 nm.[1][5]
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Data Analysis: The rate of increase in fluorescence (RFU/min) is proportional to the DPP-IV

activity. For inhibitor studies, calculate the percentage of inhibition relative to the untreated

control wells. The IC50 value can be determined by plotting the percent inhibition against the

logarithm of the inhibitor concentration.[5]

Protocol 2: Measurement of FAP Activity in Cell Lysates
This protocol is suitable for measuring the activity of Fibroblast Activation Protein (FAP) in cell

lysates from cultured fibroblasts or other FAP-expressing cells.

Materials:

FAP-expressing cells (e.g., activated fibroblasts)

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

Assay Buffer (e.g., 50 mM Tris, 1 M NaCl, 1 mg/mL BSA, pH 7.5)[3]

Z-Gly-Pro-AMC substrate (stock solution in DMSO)[3]

FAP inhibitor for control experiments

96-well black microplate

Fluorescence microplate reader

Procedure:

Cell Lysis: Culture FAP-expressing cells to confluency. Lyse the cells using a suitable lysis

buffer on ice. Centrifuge the lysate to pellet cell debris and collect the supernatant.

Protein Quantification: Determine the total protein concentration of the cell lysate using a

standard method (e.g., BCA assay).

Assay Preparation: In a 96-well black plate, add a specific amount of cell lysate (e.g., 10-20

µg of total protein) to each well. Adjust the volume with Assay Buffer. Include a blank control

with lysis buffer only.
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Inhibitor Pre-incubation (optional): For inhibitor studies, add the test compounds and

incubate for 10-15 minutes at 37°C.

Substrate Addition: Prepare a working solution of Z-Gly-Pro-AMC in Assay Buffer. A final

concentration of 50-100 µM is a common starting point.[3] Add the substrate solution to all

wells to initiate the reaction.

Fluorescence Measurement: Immediately measure the fluorescence kinetically at 37°C using

an excitation wavelength of 380 nm and an emission wavelength of 460 nm.[3]

Data Analysis: Calculate the specific activity of FAP as pmol of AMC released per minute per

µg of protein. This can be determined from a standard curve of free AMC. For inhibitor

screening, calculate the percent inhibition and IC50 values as described in Protocol 1.
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Caption: General experimental workflow for a cell-based assay using Gly-Pro-AMC.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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